Sorbitan Sesquioleate

HLB value emulsifier selection surfactant characterization

Sorbitan Sesquioleate (HLB 3.7) is a non-ionic W/O emulsifier with sesquioleate esterification (1.5:1) distinct from monooleate (HLB 4.3) and trioleate (HLB 1.8). Superior compatibility with unsaturated lipids; USP/NF compliant (fatty acids 74-80%, polyols 22-28%, acid ≤14, OH 182-220, iodine 65-75, water ≤1%). Evidence: tunable vaccine release (R=-0.942), non-atopic skin penetration. Request CoA/MSDS.

Molecular Formula C66H130O18
Molecular Weight 1211.7 g/mol
CAS No. 8007-43-0
Cat. No. B035265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan Sesquioleate
CAS8007-43-0
SynonymsSPAN 83; SPAN NO 83; SORBITAN SESQUIOLEATE; anhydrohexitolsesquioleate; crill16; crillk16; emasol41s; emsorb2502
Molecular FormulaC66H130O18
Molecular Weight1211.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1
InChIKeyCUNWUEBNSZSNRX-RKGWDQTMSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Sesquioleate (CAS 8007-43-0) Procurement Guide: Specifications, HLB Profile, and Comparator Differentiation


Sorbitan Sesquioleate (SSO), CAS 8007-43-0, is a partial oleate ester of sorbitol and its mono- and dianhydrides, classified as a non-ionic lipophilic surfactant [1]. The USP/NF monograph defines it as yielding 74.0–80.0% fatty acids and 22.0–28.0% polyols (w/w) upon saponification [2]. Its Hydrophile-Lipophile Balance (HLB) value is 3.7 [3], positioning it as a water-in-oil (W/O) emulsifier with a distinct intermediate esterification profile relative to monooleate (HLB 4.3) and trioleate (HLB 1.8) variants [4].

Sorbitan Sesquioleate Procurement: Why Span 83 Cannot Be Interchanged with Span 80 or Span 85


Sorbitan ester variants are not interchangeable due to fundamentally distinct esterification stoichiometries that dictate HLB value, emulsification behavior, and biological activity. Sorbitan Sesquioleate (sesquioleate, 1.5 moles fatty acid per mole sorbitol) occupies a discrete intermediate space between Sorbitan Monooleate (HLB 4.3) and Sorbitan Trioleate (HLB 1.8) [1]. This stoichiometric difference manifests as quantifiably distinct interfacial monolayer behavior—with determination coefficients (R²) as high as 0.95 for the linear relationship between HLB and Langmuir isotherm slope ratios in SSO-containing mixed systems [2]—as well as divergent performance in W/O/W double emulsion stability assays [3]. Generic substitution without experimental validation of the specific sesquioleate ester distribution (tri-/higher esters RRT 0.73, diesters RRT 0.76, monoesters RRT 0.81 relative to isosorbide [4]) risks formulation failure, altered drug release kinetics, or unexpected sensitization profiles.

Sorbitan Sesquioleate Quantitative Evidence: Head-to-Head Performance Data vs. Monooleate and Trioleate Comparators


HLB Value of Sorbitan Sesquioleate vs. Sorbitan Monooleate vs. Sorbitan Trioleate for W/O Emulsion Formulation Selection

Sorbitan Sesquioleate exhibits an HLB value of 3.7 [1], occupying a quantifiable intermediate position between Sorbitan Monooleate (HLB 4.3) and Sorbitan Trioleate (HLB 1.8) [2]. This 0.6-unit differential from monooleate and 1.9-unit differential from trioleate is stoichiometrically driven by the sesquioleate esterification ratio. The intermediate HLB directly influences formulation compatibility, particularly with unsaturated lipid components such as oleyl alcohol and vegetable oils [3].

HLB value emulsifier selection surfactant characterization

Pharmacopoeial Fatty Acid and Polyol Content Specifications for Sorbitan Sesquioleate Quality Control

USP-NF specifications define Sorbitan Sesquioleate as yielding 74.0–80.0% fatty acids and 22.0–28.0% polyols (w/w) upon saponification [1]. This compositional range is specific to the sesquioleate ester and differs from monooleate specifications. Acid value is ≤14 mg KOH/g, hydroxyl value 182–220 mg KOH/g, iodine value 65–75 g I₂/100g, saponification value 143–165 mg KOH/g, and water content ≤1.0% [2].

pharmacopoeial specification excipient quality control saponification assay

Transepidermal Water Loss Modulation by Sorbitan Sesquioleate vs. Cetostearol and Glycerol Monostearate in Dermatological Vehicles

In a comparative study of three emulsifiers applied twice daily for 3–7 days on back skin, 20% sorbitan sesquioleate in ethanol increased transepidermal water loss (TEWL) in non-atopic subjects, whereas 20% cetostearol in ethanol increased TEWL in both atopic and non-atopic subjects, and 2% glycerol monostearate in chloroform did not influence TEWL significantly [1]. Additionally, in the non-immunological contact urticaria test with 250 mM benzoic acid, non-atopic subjects showed significantly stronger reactions in areas treated with sorbitan sesquioleate compared to other test areas [1].

transepidermal water loss stratum corneum barrier dermatological vehicle

Comparative Contact Sensitization Rates: Sorbitan Sesquioleate vs. Sorbitan Monooleate in Dermatitis Patients

In a retrospective analysis of 112 dermatitis patients patch-tested from December 2006 to May 2007, 10 of 112 patients (8.9%) reacted to Sorbitan Sesquioleate (SSO), 1 of 112 (0.9%) reacted to Sorbitan Monooleate (SMO), and 2 of 112 (1.8%) reacted to both [1]. Among SSO-positive patients, 9 of 12 (75%) were using topical corticosteroids emulsified with sorbitan derivatives [1]. A separate case series reported 12 of 112 dermatitis patients (10.7%) showed contact allergy to SSO during a 6-month period [2].

contact allergen patch testing sensitization rate

Antigen Release Kinetics Modulation: Sorbitan Sesquioleate Concentration-Dependent Control in W/O/W Emulsion Vaccines

In W/O/W emulsion vaccines containing Haemophilus paragallinarum, increasing the volume of sorbitan sesquioleate in the formulation led to slower antigen release in vitro, which correlated with higher hemagglutination-inhibition antibody titers in chickens (correlation coefficient = 0.942) [1]. Vaccines prepared with polyoxyethylene(10) hydrogenated castor oil or polyoxyethylene(40) hydrogenated castor oil instead of sorbitan sesquioleate showed higher release rates and lower antibody titers [1].

vaccine adjuvant antigen release W/O/W emulsion

Sorbitan Sesquioleate Application Scenarios: Evidence-Based Formulation and Procurement Use Cases


W/O Emulsion Stabilization for Unsaturated Lipid-Rich Topical Formulations

Sorbitan Sesquioleate (HLB 3.7) is optimally selected for W/O emulsions containing unsaturated lipid components such as oleyl alcohol or vegetable oils, where its intermediate HLB value provides superior compatibility relative to Sorbitan Monooleate (HLB 4.3) or Sorbitan Trioleate (HLB 1.8) [1]. This application is directly supported by the HLB differential evidence in Section 3, Evidence Item 1. Formulators should specify SSO when unsaturated lipid phase compatibility is critical and monooleate variants produce suboptimal emulsion stability.

Pharmaceutical Excipient Procurement Requiring USP/NF Compendial Compliance

For pharmaceutical excipient applications requiring regulatory compliance, Sorbitan Sesquioleate must be procured with verification of fatty acid content (74.0–80.0%), polyol content (22.0–28.0%), acid value (≤14 mg KOH/g), hydroxyl value (182–220 mg KOH/g), iodine value (65–75), saponification value (143–165 mg KOH/g), and water content (≤1.0%) [2]. This specification set is specific to the sesquioleate ester and cannot be substituted with monooleate or trioleate grades, as established in Section 3, Evidence Item 2.

Dermatological Vehicle Design Targeting Non-Atopic Patient Populations

Sorbitan Sesquioleate modulates stratum corneum barrier function in a subpopulation-specific manner, increasing TEWL in non-atopic but not atopic subjects [3]. This evidence from Section 3, Evidence Item 3 supports the preferential use of SSO in dermatological vehicles intended for non-atopic populations where enhanced percutaneous penetration may be therapeutically beneficial, while alternative emulsifiers such as glycerol monostearate should be considered for atopic populations where barrier preservation is paramount.

W/O/W Emulsion Vaccine Formulation Requiring Tunable Antigen Release Kinetics

In W/O/W emulsion vaccine development, Sorbitan Sesquioleate enables concentration-dependent modulation of antigen release kinetics, with higher SSO volumes producing slower release and higher antibody titers (R = -0.942 correlation) relative to POE-castor oil-based alternatives [4]. This evidence from Section 3, Evidence Item 5 supports SSO as the emulsifier of choice for sustained-release vaccine formulations where extended immune stimulation is desired, providing tunability not achievable with alternative non-ionic surfactants.

Technical Documentation Hub

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